

2-Pinanol fundamental physicochemical properties

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Compound of Interest

Compound Name: 2-Pinanol

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An In-depth Technical Guide on the Core Physicochemical Properties of **2-Pinanol**

Introduction

2-Pinanol is a bicyclic monoterpenoid alcohol derived from pinene.^[1] It exists as two distinct stereoisomers, **cis-2-Pinanol** and **trans-2-Pinanol**, both of which are chiral.^[1] This compound serves as a significant intermediate in the synthesis of various fragrance compounds, such as linalool, and is utilized in the broader chemical industry.^{[2][3]} A thorough understanding of its fundamental physicochemical properties is crucial for its application in research, chemical synthesis, and drug development. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The core physicochemical properties of **2-Pinanol** are summarized below. Data is provided for the cis and trans isomers where available, as their stereochemistry significantly influences their physical characteristics.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	[4][5][6]
Molecular Weight	154.25 g/mol	[5][6][7]
Appearance	Nearly white solid at room temperature	[4][6][8][9]
Odor	Camphor-type, pine, woody	[6][9]

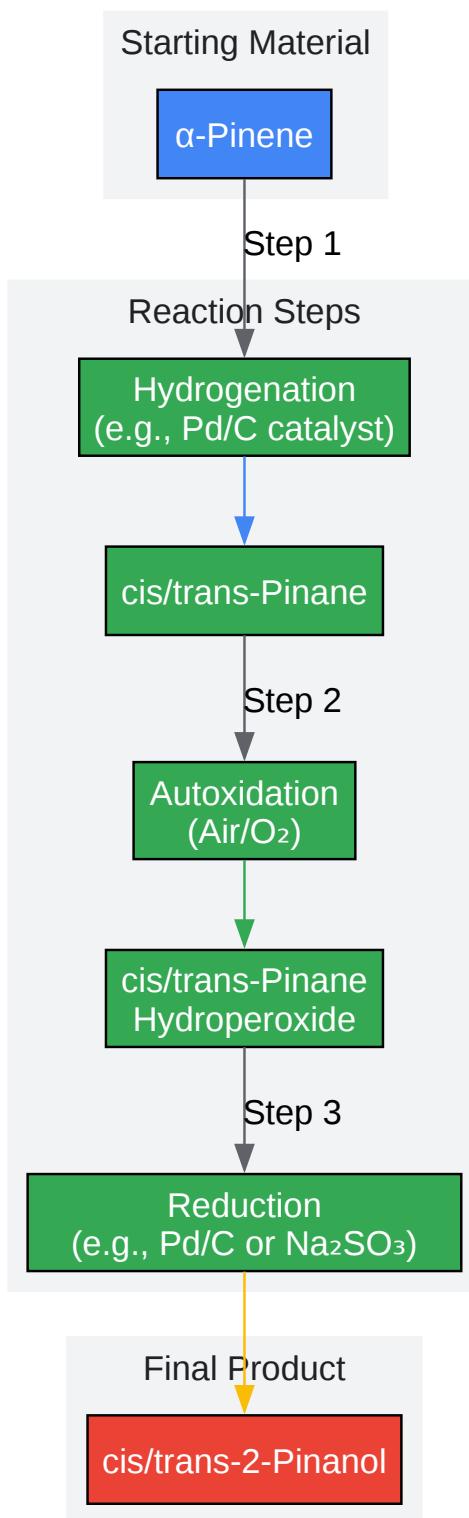
Isomer-Specific Properties:

Property	cis-2-Pinanol	trans-2-Pinanol	Mixture / Unspecified
Melting Point	78–79 °C[1], 43-46 °C[6]	58–59 °C[1], 51-52 °C[8]	22-24 °C[4], 58-60 °C[7]
Boiling Point	204-206 °C (at 760 mmHg)[6]	203-205 °C (at 760 mmHg)[8]	202-205 °C (at 760 mmHg)[4], 96 °C (at 20 Torr)[7]
Density	-	-	0.969 g/cm ³ [7]
Flash Point	79.44 °C[6]	80.00 °C[8]	78.33 °C[4], 80.8 °C[7]
Vapor Pressure	0.068 mmHg at 25 °C (est.)[6]	0.068 mmHg at 25 °C (est.)[8]	0.0684 mmHg at 25°C[7]
Solubility in Water	863.1 mg/L at 25 °C (est.)[6]	863.1 mg/L at 25 °C (est.)[8]	-
Solubility (Other)	Soluble in alcohol[4][6]	Soluble in alcohol[4]	-
logP (o/w)	2.650 (est.)[6]	2.650 (est.)[8]	2.19 - 2.65 (est.)[4][7]

Synthetic Pathway Overview

2-Pinanol is commonly synthesized from α -pinene, a readily available natural terpene. The process involves a multi-step reaction sequence that first reduces the double bond in pinene to form pinane, followed by oxidation and subsequent reduction to yield the final alcohol product.

Simplified Synthesis Pathway of 2-Pinanol

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Caption: A flowchart illustrating the common industrial synthesis of **2-Pinanol** from α -pinene.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2-Pinanol** are outlined below.

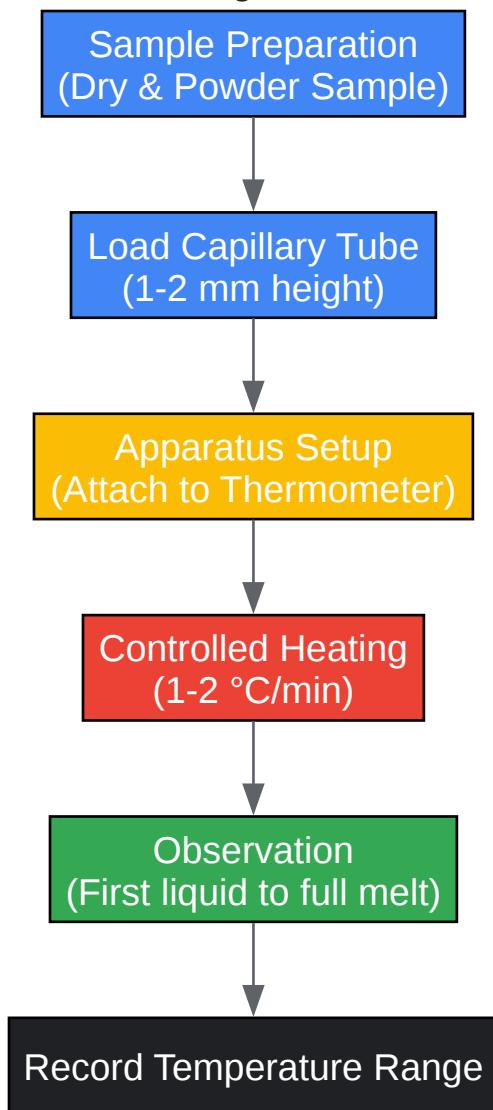
Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[10][11] The capillary method is a standard and widely used technique for this determination.[12]

Methodology:

- Sample Preparation: A small amount of the solid **2-Pinanol** sample is finely powdered. The sample must be completely dry.[12]
- Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed bottom, achieving a sample height of 1-2 mm.[10][13]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (such as a Thiele tube containing mineral oil) or a calibrated melting point apparatus.[10][11]
- Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[10]
- Data Recording: Two temperatures are recorded to define the melting range: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied.[13][14] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[10]

Workflow for Melting Point Determination

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Caption: Standard experimental workflow for determining melting point via the capillary method.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^[15] For small sample volumes, a micro-boiling point determination is effective.^[16]

Methodology:

- Apparatus Setup: A small amount (a few drops) of liquid **2-Pinanol** is placed into a small test tube or fusion tube.[16][17]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[17]
- Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or a metal heating block).[18]
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[18] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[18]
- Cooling and Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to enter the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this moment is the boiling point of the liquid.[15][18]

Determination of Solubility

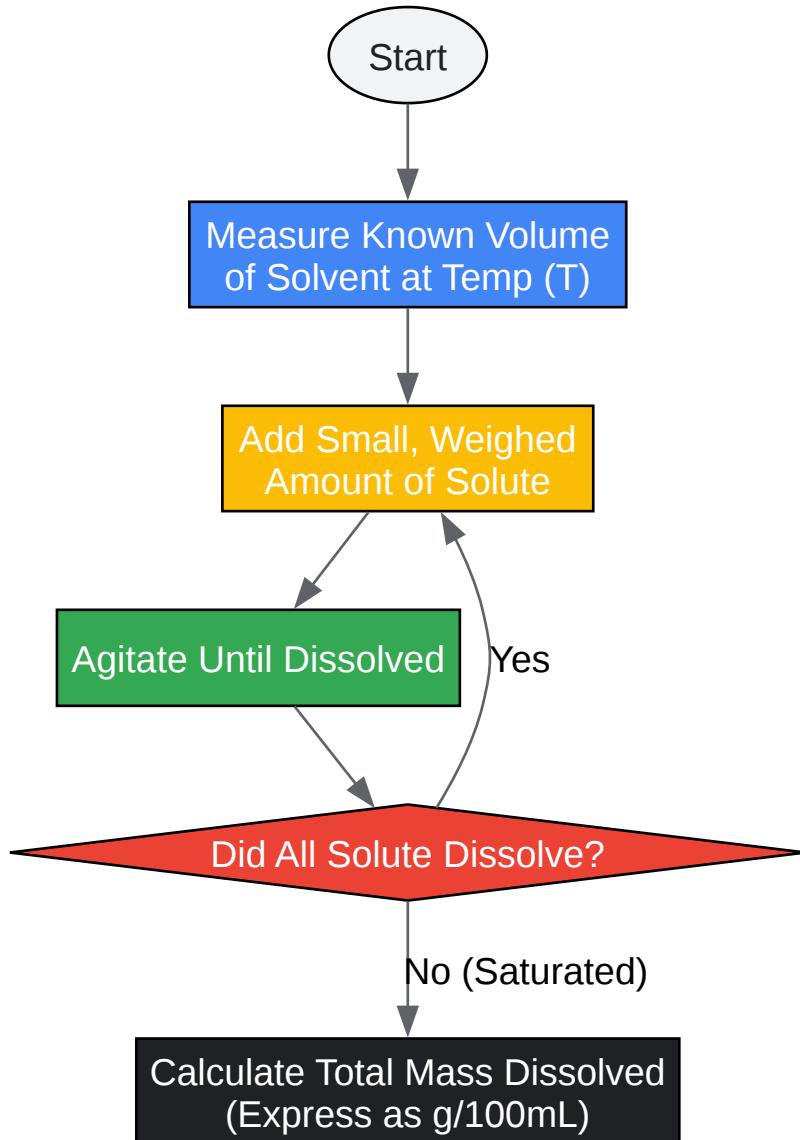
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]

Methodology:

- Solvent Measurement: A precise volume of the chosen solvent (e.g., 10 mL of distilled water) is measured and placed in a test tube or flask. The temperature of the solvent is recorded. [19]
- Incremental Solute Addition: A small, pre-weighed amount of **2-Pinanol** is added to the solvent.[19]
- Agitation: The mixture is agitated vigorously (e.g., by shaking or stirring) until the solute is completely dissolved. The system must be maintained at a constant temperature.[19]
- Saturation Point: Steps 2 and 3 are repeated until a point is reached where a small amount of added **2-Pinanol** no longer dissolves, indicating that the solution is saturated.[19]

- Quantification: The total mass of the dissolved **2-Pinanol** is determined by subtracting the mass of the remaining, undissolved solid from the total mass added.[19]
- Expression of Results: Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent (g/100 mL or g/100g) or as mg/L.

Workflow for Solubility Determination



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Caption: A logical workflow for determining the solubility of a solid in a liquid solvent.

Determination of Optical Rotation

Optical rotation is the property of a chiral substance to rotate the plane of polarized light.[20] It is measured using a polarimeter.

Methodology:

- Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank sample tube containing only the solvent that will be used for the solution.[21]
- Sample Preparation: A solution of **2-Pinanol** is prepared by accurately weighing a specific mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., ethanol). The concentration (c) is calculated in g/mL.
- Measurement: The sample solution is transferred to a polarimeter tube of a known path length (l), typically 100 mm (1 dm). Any air bubbles must be removed. The tube is placed in the polarimeter.
- Angle Reading: The observed angle of rotation (α) is measured. Dextrorotatory compounds rotate light clockwise (+) while levorotatory compounds rotate it counter-clockwise (-).[20][22]
- Specific Rotation Calculation: The specific rotation, $[\alpha]$, is a standardized value and is calculated using the formula: $[\alpha] = \alpha / (l * c)$ Where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light (commonly the sodium D-line, 589.3 nm) must also be reported.[21][22]

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